2-Tert-butyl-5-cyclopropoxy-4-methylpyridine
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Overview
Description
2-Tert-butyl-5-cyclopropoxy-4-methylpyridine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a methyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-cyclopropoxy-4-methylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Substituents: The tert-butyl, cyclopropoxy, and methyl groups are introduced to the pyridine ring through various substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-5-cyclopropoxy-4-methylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
2-Tert-butyl-5-cyclopropoxy-4-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-cyclopropoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-Tert-butyl-4-methylphenol: This compound shares the tert-butyl and methyl groups but lacks the cyclopropoxy group.
4,4′-Thiobis(2-tert-butyl-5-methylphenol): This compound has a similar structure but includes a sulfur linkage between two phenol units
Uniqueness: 2-Tert-butyl-5-cyclopropoxy-4-methylpyridine is unique due to the presence of the cyclopropoxy group attached to the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclopropyloxy-4-methylpyridine |
InChI |
InChI=1S/C13H19NO/c1-9-7-12(13(2,3)4)14-8-11(9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
FMEOLNGUCXBGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1OC2CC2)C(C)(C)C |
Origin of Product |
United States |
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